molecular formula C5H12FN B6155053 4-fluoro-2-methylbutan-2-amine CAS No. 1057856-28-6

4-fluoro-2-methylbutan-2-amine

Cat. No.: B6155053
CAS No.: 1057856-28-6
M. Wt: 105.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methylbutan-2-amine is an organic compound with the molecular formula C5H12FN It is a fluorinated amine, characterized by the presence of a fluorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methylbutan-2-amine typically involves the fluorination of 2-methylbutan-2-amine. One common method is the reaction of 2-methylbutan-2-amine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different fluorinated amines or hydrocarbons.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different fluorinated amines.

Scientific Research Applications

4-fluoro-2-methylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbutan-2-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbutan-2-amine
  • 4-chloro-2-methylbutan-2-amine
  • 4-bromo-2-methylbutan-2-amine

Uniqueness

4-fluoro-2-methylbutan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated analogs. The fluorine atom also enhances the compound’s potential for use in various scientific and industrial applications.

Properties

CAS No.

1057856-28-6

Molecular Formula

C5H12FN

Molecular Weight

105.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.